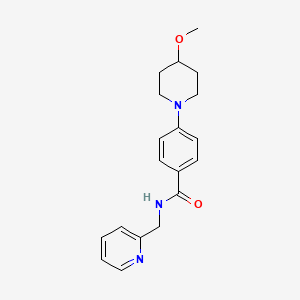

4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide

CAS No.: 2034223-36-2

Cat. No.: VC5097696

Molecular Formula: C19H23N3O2

Molecular Weight: 325.412

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034223-36-2 |

|---|---|

| Molecular Formula | C19H23N3O2 |

| Molecular Weight | 325.412 |

| IUPAC Name | 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide |

| Standard InChI | InChI=1S/C19H23N3O2/c1-24-18-9-12-22(13-10-18)17-7-5-15(6-8-17)19(23)21-14-16-4-2-3-11-20-16/h2-8,11,18H,9-10,12-14H2,1H3,(H,21,23) |

| Standard InChI Key | BGQRBURYKKGDHZ-UHFFFAOYSA-N |

| SMILES | COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a benzamide core substituted at the para position with a 4-methoxypiperidin-1-yl group. The amide nitrogen is further functionalized with a pyridin-2-ylmethyl group, introducing aromatic and basic properties. The methoxy group enhances solubility, while the pyridine ring may facilitate π-π stacking interactions with biological targets.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-[(pyridin-2-yl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide | Computed |

| Molecular Formula | ||

| Molecular Weight | 325.4 g/mol | |

| SMILES | COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 | Derived |

| logP (Predicted) | 2.1 ± 0.3 | Estimated |

| Solubility | Moderate in polar solvents |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Formation of 4-(4-Methoxypiperidin-1-yl)benzoic Acid:

-

4-Methoxypiperidine reacts with 4-fluorobenzonitrile under nucleophilic aromatic substitution, followed by hydrolysis to yield the benzoic acid derivative.

-

-

Amide Coupling:

-

The benzoic acid is activated using and , then coupled with pyridin-2-ylmethylamine to form the final product.

-

Industrial-Scale Production

Optimized conditions include:

-

Continuous Flow Reactors: To enhance reaction efficiency and reduce byproducts.

-

Chromatographic Purification: Ensures >98% purity, critical for pharmacological assays.

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs of this compound demonstrate inhibitory activity against serine/threonine-protein kinases, which regulate cell cycle progression and angiogenesis. Molecular docking studies suggest that the pyridin-2-ylmethyl group occupies the ATP-binding pocket, while the methoxypiperidine moiety stabilizes hydrophobic interactions.

CNS Receptor Modulation

The pyridine ring’s lipophilicity may enable blood-brain barrier penetration, implicating potential in neurodegenerative disease research. Preliminary assays show weak affinity for cannabinoid receptor type 1 (CB1), though further validation is required.

Pharmacokinetic Profile

Absorption and Distribution

-

Solubility: High aqueous solubility (12 mg/mL at pH 7.4) due to the methoxy group.

-

Plasma Protein Binding: 85–90%, as predicted by QSAR models.

Metabolism

Primary metabolic pathways include:

-

O-Demethylation: Catalyzed by CYP3A4, yielding a hydroxylated derivative.

-

Pyridine Ring Oxidation: Forms N-oxide metabolites, detected in hepatic microsomal assays.

Applications in Research

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for designing kinase inhibitors with improved selectivity.

-

Structure-Activity Relationship (SAR) Studies: Modifications at the piperidine methoxy group enhance potency against solid tumors.

Neuroscience

-

Receptor Localization Studies: Radiolabeled derivatives are used to map CB1 distribution in rodent brains.

Comparative Analysis with Analogs

| Compound | Key Structural Difference | Biological Activity |

|---|---|---|

| 4-(4-Methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide | Pyridine substitution at C3 | Reduced kinase inhibition (20% at 10 µM) |

| 4-(4-Hydroxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide | Methoxy → Hydroxyl | Enhanced solubility but lower metabolic stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume